(1-Phenyl-1h-imidazol-2-yl)methanol

NMR spectroscopy structural characterization tautomerism

Procure CAS 5709-62-6 for unambiguous synthetic and analytical workflows. The N1-phenyl group locks the imidazole ring into a single tautomeric form, eliminating spectral complexity and variable reactivity seen in N-unsubstituted analogs. Ensures exclusive chlorination at C2-hydroxymethyl for 2-chloromethyl-1-phenyl-1H-imidazole synthesis without competing N-site reactions. Ideal for medicinal chemistry libraries requiring defined regiochemistry, reliable NMR calibration, and consistent alkylation performance. White crystalline solid, mp 110–111 °C.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 5709-62-6
Cat. No. B1347624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenyl-1h-imidazol-2-yl)methanol
CAS5709-62-6
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CN=C2CO
InChIInChI=1S/C10H10N2O/c13-8-10-11-6-7-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2
InChIKeyLYYBODMXAVVCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Phenyl-1H-imidazol-2-yl)methanol (CAS 5709-62-6): Procurement-Relevant Structural and Physicochemical Baseline


(1-Phenyl-1H-imidazol-2-yl)methanol (CAS 5709-62-6) is a C10H10N2O imidazole derivative characterized by a phenyl substituent at the N1 position and a hydroxymethyl group at the C2 position [1]. The compound is a white crystalline solid with a molecular weight of 174.20 g/mol, an experimentally determined melting point of 110–111 °C, and a predicted boiling point of 362.7±44.0 °C [2]. Commercial availability typically ranges from 95% to 98% purity . As an N1-phenyl-substituted imidazole alcohol, it serves as a versatile building block in medicinal chemistry and organic synthesis, with reactivity centered on the primary alcohol moiety and the imidazole ring nitrogen at position 3 [1].

Procurement Rationale for (1-Phenyl-1H-imidazol-2-yl)methanol (CAS 5709-62-6): Why Analog Substitution Compromises Experimental Outcomes


Generic substitution of (1-Phenyl-1H-imidazol-2-yl)methanol with structurally related imidazole alcohols is not scientifically valid due to fundamental differences in substitution pattern, electronic environment, and tautomeric behavior that directly affect reactivity and experimental reproducibility [1]. Unlike N-unsubstituted 2-phenylimidazole-4-methanol analogs (e.g., 2-phenyl-1H-imidazol-4-yl)methanol, which undergo rapid tautomerization between N-H tautomers with calculated gas-phase energy differences of 0.645–1.415 kcal/mol, the N1-phenyl substitution in CAS 5709-62-6 locks the imidazole ring into a single tautomeric form, eliminating tautomer-dependent variability in NMR characterization and nucleophilic reactivity [2]. Furthermore, the N1-phenyl group alters the electron density at C2 and the hydroxymethyl oxygen, affecting the compound's utility as an alkylating agent and its performance in cross-coupling reactions [1]. Substitution with positional isomers such as (1H-imidazol-2-yl)(phenyl)methanol (CAS 22098-62-0), where the phenyl and hydroxymethyl groups are attached to the same carbon, introduces a chiral center and fundamentally different steric and electronic properties that preclude functional equivalence .

(1-Phenyl-1H-imidazol-2-yl)methanol (CAS 5709-62-6): Evidence-Based Differentiation Guide for Scientific Procurement


Elimination of Tautomeric Complexity: Definitive Structural Assignment via N1-Phenyl Substitution Compared to N-Unsubstituted 2-Phenylimidazole Alcohols

CAS 5709-62-6, as an N1-phenyl substituted imidazole, exists in a single, locked tautomeric form, unlike N-unsubstituted 2-phenylimidazole-4-methanol and related analogs which undergo rapid tautomerization that complicates structural characterization [1]. For N-unsubstituted 2-phenylimidazole alcohols, DFT calculations (B3LYP/6-31G(d,p)) reveal gas-phase energy differences between tautomeric forms ranging from 0.645 to 1.415 kcal/mol, with DMSO solvent reducing the difference to below 1.20 kcal/mol, indicating that both tautomers coexist in solution at room temperature [1]. This coexistence results in poorly resolved 13C NMR spectra in solution where imidazole ring signals are frequently undetectable, necessitating specialized 13C CP-MAS NMR for complete structural assignment [1]. In contrast, the N1-phenyl group in CAS 5709-62-6 locks the imidazole nitrogen substitution, yielding a single well-defined species with conventional 1H and 13C NMR spectra that are fully interpretable without ambiguity [2].

NMR spectroscopy structural characterization tautomerism imidazole chemistry

Reactivity Advantage: Quantifiable Leaving Group Efficiency via 2-Chloromethyl Derivative Synthesis Compared to N-Unsubstituted Analogs

CAS 5709-62-6 demonstrates established and quantitative utility as a precursor to the corresponding 2-chloromethyl derivative, a valuable alkylating agent. A documented synthetic protocol reports the quantitative conversion of 27 g (0.179 mol) of (1-Phenyl-1H-imidazol-2-yl)methanol to the corresponding 2-chloromethyl-1-phenyl-1H-imidazole upon treatment with thionyl chloride (SOCl2) at 0 °C followed by reflux, with subsequent removal of excess SOCl2 under vacuum . This transformation leverages the primary alcohol at the C2 position adjacent to the imidazole nitrogen, producing an electrophilic chloromethyl species suitable for nucleophilic substitution reactions. In contrast, N-unsubstituted imidazole alcohols bearing free N-H groups undergo competing N-chlorination or N-sulfinylation under identical SOCl2 conditions due to the unprotected nitrogen nucleophilicity, resulting in complex product mixtures and reduced effective yields of the desired C2-chloromethyl product [1].

alkylating agent synthetic building block chloromethyl derivative thionyl chloride reaction

Solid-State Thermal Differentiation: Melting Point Distinction from Isomeric (1H-Imidazol-2-yl)(phenyl)methanol (CAS 22098-62-0)

CAS 5709-62-6 exhibits a melting point of 110–111 °C, which is substantially lower than that of its structural isomer (1H-imidazol-2-yl)(phenyl)methanol (CAS 22098-62-0), which melts at 199–201 °C . This approximately 90 °C difference reflects distinct intermolecular hydrogen bonding networks and crystal packing arrangements between the two isomers. In CAS 5709-62-6, the hydroxymethyl group at C2 and N1-phenyl substitution create a specific spatial orientation that modulates hydrogen bonding involving the alcohol oxygen and imidazole N3 nitrogen. In the isomeric CAS 22098-62-0, where both phenyl and hydroxymethyl groups attach to the same C2 carbon, a chiral center is generated and a different hydrogen bonding topology emerges, resulting in significantly higher crystal lattice energy and elevated melting point . This thermal distinction provides a straightforward identity confirmation metric during incoming quality control.

thermal properties melting point crystallinity isomer differentiation

Predicted Physicochemical Profile: Boiling Point and Water Solubility Parameters for Solvent System Design

CAS 5709-62-6 has a predicted boiling point of 362.7±44.0 °C at 760 mmHg and an estimated water solubility of approximately 12,780 mg/L at 25 °C based on a log Kow value of 0.78 [1]. These predicted values provide practical guidance for purification method selection (e.g., recrystallization vs. column chromatography) and solvent system design. The moderate log Kow of 0.78 indicates balanced hydrophilic-lipophilic character, suggesting compatibility with both aqueous work-up procedures and organic solvent extractions. For comparison, the simpler analog 2-phenylimidazole (CAS 670-96-2), lacking the hydroxymethyl group, is only slightly soluble in cold water and requires hot water or organic solvents for dissolution, reflecting the contribution of the hydroxymethyl group to aqueous compatibility .

physicochemical properties solubility purification logP prediction

(1-Phenyl-1H-imidazol-2-yl)methanol (CAS 5709-62-6): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 2-Chloromethyl-1-phenyl-1H-imidazole Alkylating Agents

As evidenced by documented synthetic protocols, CAS 5709-62-6 serves as a direct precursor to 2-chloromethyl-1-phenyl-1H-imidazole upon treatment with thionyl chloride . This chloromethyl derivative functions as an electrophilic alkylating agent for introducing the 1-phenylimidazol-2-ylmethyl moiety onto nucleophilic substrates. The locked N1-phenyl substitution ensures that chlorination occurs exclusively at the C2-hydroxymethyl position without competing N-site reactions, a selectivity advantage over N-unsubstituted imidazole alcohols. This application is particularly relevant for medicinal chemistry groups synthesizing imidazole-containing pharmacophores and for laboratories requiring reliable alkylating building blocks with defined regiochemistry.

NMR Method Development and Spectroscopic Reference Standard

CAS 5709-62-6 provides a structurally unambiguous reference compound for developing and validating NMR characterization methods for phenylimidazole systems . Unlike N-unsubstituted 2-phenylimidazole alcohols that exhibit tautomer-induced spectral complexity requiring specialized 13C CP-MAS NMR for complete assignment, CAS 5709-62-6 yields conventional, fully interpretable 1H and 13C NMR spectra [1]. This property makes it valuable as a calibration standard for NMR instrument performance verification, as a model compound for teaching heterocyclic NMR interpretation, and as a control in reaction monitoring where tautomeric ambiguity must be eliminated.

Phenylimidazole Scaffold Diversification via C2 Alcohol Functionalization

The primary alcohol at C2 in CAS 5709-62-6 enables diverse functional group transformations beyond chlorination, including oxidation to the corresponding aldehyde, esterification, etherification, and Mitsunobu reactions . This versatility positions the compound as a central intermediate for generating libraries of 1-phenyl-2-substituted imidazoles. The N1-phenyl group provides UV chromophore properties for HPLC monitoring and increases lipophilicity relative to N-unsubstituted analogs, potentially beneficial for membrane permeability in biological assays. Procurement of this specific building block supports structure-activity relationship (SAR) studies in drug discovery programs targeting imidazole-based pharmacophores.

Coordination Chemistry and Metal Complex Synthesis

The imidazole N3 nitrogen in CAS 5709-62-6 remains available for coordination to metal centers while the C2-hydroxymethyl group provides an additional coordination or hydrogen-bonding handle [1]. This bifunctional nature supports the synthesis of discrete metal complexes and coordination polymers for catalysis and materials applications. The phenyl substituent at N1 electronically tunes the imidazole donor strength compared to N-alkyl imidazoles and provides steric bulk that can influence coordination geometry and prevent undesired polynuclear aggregate formation. The well-defined solid-state properties (melting point 110–111 °C) facilitate handling and accurate stoichiometric measurements in air-sensitive complexation reactions.

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